

YKL-05-099 SIK Inhibitor: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YKL-05-099	
Cat. No.:	B611891	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets for a range of diseases, including inflammatory conditions, certain cancers, and metabolic disorders. This technical guide provides an in-depth overview of the discovery and development of **YKL-05-099**, a potent pan-SIK inhibitor. We will delve into its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of kinase inhibitors and immunology.

Introduction to YKL-05-099

YKL-05-099 is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses, particularly in innate immune cells.[1] YKL-05-099 was developed as an improvement upon earlier pan-SIK inhibitors like HG-9-91-01, with enhanced selectivity and pharmacokinetic properties, making it a valuable tool for in vivo studies.[1] Its development has paved the way for investigating the therapeutic potential of SIK inhibition in various disease models.[2][3]



Mechanism of Action

YKL-05-099 exerts its effects by competitively inhibiting the ATP-binding site of SIKs. Under basal conditions, SIKs phosphorylate and thereby suppress the activity of transcriptional coactivators such as CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1] By inhibiting SIKs, YKL-05-099 prevents the phosphorylation of these downstream targets. This leads to their translocation to the nucleus, where they can modulate gene expression. A key consequence of this in immune cells is the potentiation of anti-inflammatory cytokine production, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4]

Quantitative Data

The following tables summarize the key quantitative data for **YKL-05-099**, providing a clear comparison of its activity against different SIK isoforms and its effects in cellular assays.

Table 1: In Vitro Inhibitory Activity of YKL-05-099

Target	IC50 (nM)	Assay Type
SIK1	~10	Competitive Binding Assay
SIK2	~40	Competitive Binding Assay
SIK3	~30	Competitive Binding Assay

Data sourced from multiple references.[4][5][6]

Table 2: Cellular Activity of YKL-05-099



Cell Type	Assay	Stimulant	Effect	EC50 (nM)
Bone Marrow- Derived Dendritic Cells (BMDCs)	IL-10 Production	Zymosan A	Potentiation	460
Bone Marrow- Derived Macrophages (BMDMs)	p-HDAC5 (Ser259) Levels	LPS	Reduction	Not Reported
MOLM-13 Leukemia Cells	Proliferation	-	Inhibition	240

Data sourced from multiple references.[1][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of **YKL-05-099**.

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-05-099 against SIK1, SIK2, and SIK3.
- Methodology: While the specific proprietary details of the competitive binding assay used are not publicly available, a general protocol for such an assay would involve:
 - Reagents: Recombinant human SIK1, SIK2, and SIK3 enzymes, a known fluorescently labeled ligand that binds to the ATP-binding pocket of the kinases, and assay buffer.
 - Procedure:
 - A constant concentration of the SIK enzyme and the fluorescent ligand are incubated in the wells of a microplate.



- Serial dilutions of YKL-05-099 are added to the wells.
- The plate is incubated to allow the binding to reach equilibrium.
- The amount of fluorescent ligand displaced by YKL-05-099 is measured using a suitable plate reader.
- Data Analysis: The data is plotted as the percentage of displaced ligand versus the log concentration of YKL-05-099. The IC50 value is then calculated using a non-linear regression analysis.

Cell-Based Assays

- Objective: To assess the effect of YKL-05-099 on cytokine production in immune cells.
- Methodology:
 - Cell Culture: Bone marrow is harvested from the femurs and tibias of mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate into BMDCs.
 - Treatment: Differentiated BMDCs are pre-treated with varying concentrations of YKL-05-099 for 24 hours.
 - Stimulation: The cells are then stimulated with Zymosan A to induce cytokine production.
 - Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., IL-10, TNF-α, IL-6, IL-12p40) is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4][7]
- Objective: To confirm the on-target effect of YKL-05-099 by measuring the phosphorylation
 of a known SIK substrate.
- Methodology:
 - Cell Culture: Bone marrow-derived macrophages are generated by culturing bone marrow cells with macrophage colony-stimulating factor (M-CSF).



- Treatment and Stimulation: BMDMs are pre-incubated with YKL-05-099 (e.g., 1 μM) for 6 hours, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes.[1]
- Western Blotting:
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HDAC5 (Ser259) and total HDAC5.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total HDAC5 is quantified.[1]

In Vivo Animal Studies

- Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of YKL-05-099.
- Animal Model: Male 8-10 week-old C57BL/6 mice are typically used.[2][5]
- Formulation and Administration: YKL-05-099 is formulated for intraperitoneal (IP) injection in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]
 [5]
- Experimental Procedures:
 - LPS-Induced Inflammation Model: Mice are pre-treated with YKL-05-099 at various doses (e.g., 5, 20, 50 mg/kg) via IP injection. After a short period (e.g., 15 minutes), inflammation is induced by an IP injection of LPS. Blood and spleen are collected at specified time points for cytokine analysis (serum) and p-HDAC5 analysis (splenic leukocytes).[5]
 - Salt-Sensitive Hypertension Model: Mice are fed a high-salt diet to induce hypertension.
 YKL-05-099 (e.g., 20 mg/kg/day) is administered daily via IP injection to assess its effect



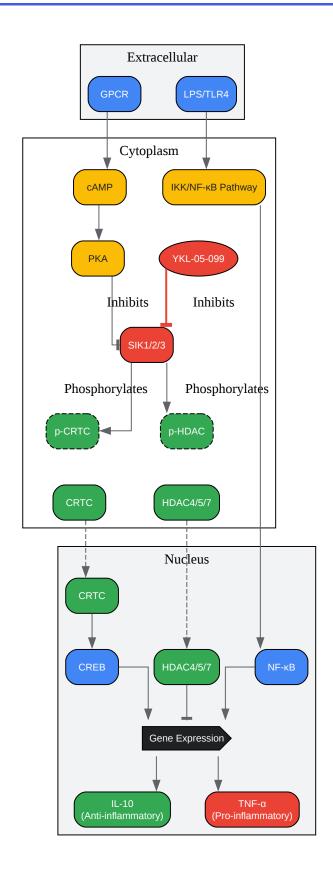
on blood pressure and kidney function.[1][9]

Acute Myeloid Leukemia (AML) Model: AML cells are transplanted into mice. YKL-05-099
 is administered to evaluate its impact on disease progression and survival.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with YKL-05-099.

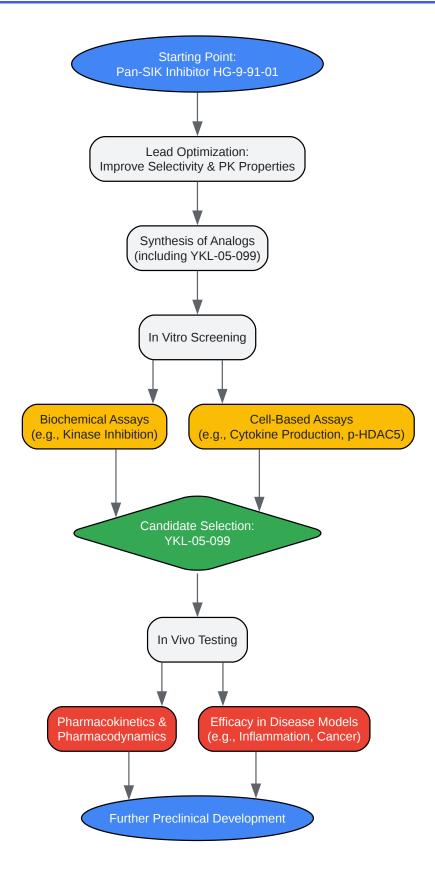




Click to download full resolution via product page

Caption: SIK Signaling Pathway and the Mechanism of Action of YKL-05-099.





Click to download full resolution via product page

Caption: Discovery and Development Workflow of YKL-05-099.



Conclusion

YKL-05-099 is a well-characterized and potent pan-SIK inhibitor that has proven to be an invaluable research tool for elucidating the in vivo functions of Salt-Inducible Kinases. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of disease underscore the therapeutic potential of targeting the SIK signaling pathway. This technical guide provides a foundational understanding of **YKL-05-099**, from its initial discovery to its application in complex biological systems. Further research and development of more selective SIK inhibitors, building upon the knowledge gained from probes like **YKL-05-099**, hold significant promise for the treatment of inflammatory diseases and other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates saltsensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [YKL-05-099 SIK Inhibitor: A Technical Guide to Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611891#ykl-05-099-sik-inhibitor-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com